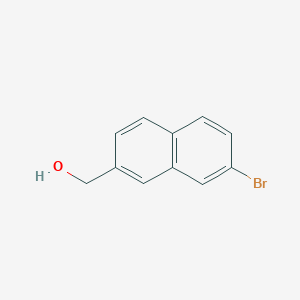

2-Naphthalenemethanol, 7-bromo-

Description

The exact mass of the compound 2-Naphthalenemethanol, 7-bromo- is 235.98368 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenemethanol, 7-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenemethanol, 7-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSBYGBYCQPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307873 | |

| Record name | 7-Bromo-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-19-9 | |

| Record name | 7-Bromo-2-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627527-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-bromonaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Selective Debromination of 4,7 Dibromo 3 Hydroxy 2 Naphthoic Acid:an Alternative Strategy Involves the Initial Synthesis of a Dibrominated Precursor, 4,7 Dibromo 3 Hydroxy 2 Naphthoic Acid, Via Exhaustive Bromination.benchchem.comthis is Followed by a Selective Debromination Step. the More Sterically Hindered or Electronically Favored Bromine Atom is Removed, Yielding the Desired 7 Bromo Monosubstituted Product. a Common Method for This Reduction Involves Using Tin Powder in the Presence of Concentrated Hydrochloric Acid and Glacial Acetic Acid.echemi.com

Reductive Transformations for Naphthalenemethanol Scaffold Construction

Once the correctly substituted naphthoic acid or its ester derivative is obtained, the next critical step is the reduction of the carboxyl group to a primary alcohol (hydroxymethyl group).

Lithium Aluminum Hydride Mediated Reduction of Naphthoate Derivatives (e.g., Methyl 7-bromo-3-methoxy-2-naphthoate to 7-Bromo-3-methoxy-2-naphthalenemethanol)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comyoutube.com To synthesize the target compound or its analogues, the precursor, such as 7-bromo-3-hydroxy-2-naphthoic acid, is often first esterified (e.g., to methyl 7-bromo-3-hydroxy-2-naphthoate) and the hydroxyl group protected (e.g., as a methoxy (B1213986) ether, forming methyl 7-bromo-3-methoxy-2-naphthoate) to prevent side reactions with the highly reactive LiAlH₄.

The reduction of the ester, such as methyl 7-bromo-3-methoxy-2-naphthoate, proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. The reaction is typically performed in a dry ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). msu.edu

A key consideration during the LiAlH₄ reduction of aryl halides is the potential for reductive dehalogenation (removal of the bromine atom). msu.edu The ease of this side reaction depends on the position of the halogen and the reaction conditions. While some aryl halides are resistant, others can be reduced, especially with prolonged reaction times or higher temperatures. msu.edu For instance, the reduction of methyl 8-bromo-1-naphthoate with LiAlH₄ showed the formation of both the desired 8-bromo-1-naphthylcarbinol and the debrominated 1-naphthylcarbinol. msu.edu

Comparative Analysis of Alternative Reductive Pathways for Arylcarbinol Formation

While LiAlH₄ is highly effective, other reducing agents can be considered, each with its own reactivity profile.

| Reducing Agent | Substrates Reduced | Advantages | Disadvantages | Source |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes, Ketones, Amides, Nitriles | Very powerful and versatile | Highly reactive with water/alcohols, can cause dehalogenation, requires strict anhydrous conditions | masterorganicchemistry.comyoutube.commsu.edu |

| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Milder, more selective, safer to handle, can be used in protic solvents (e.g., ethanol) | Generally does not reduce esters or carboxylic acids | youtube.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Esters, Nitriles | Can reduce esters to aldehydes at low temperatures or to primary alcohols depending on stoichiometry and temperature | Requires careful temperature control to avoid over-reduction | |

| Borane (BH₃) | Carboxylic Acids, Aldehydes, Ketones | Selectively reduces carboxylic acids in the presence of esters | Is a toxic gas, often handled as a complex (e.g., BH₃·THF) |

For the specific task of reducing a naphthoate ester to a naphthalenemethanol, sodium borohydride is generally not a suitable alternative due to its lower reactivity. youtube.com DIBAL-H offers a tunable alternative, where reaction conditions can be modulated to favor either the aldehyde or the primary alcohol. Borane complexes are particularly useful for the direct reduction of carboxylic acids, potentially bypassing the need for an initial esterification step. However, for a complete and efficient conversion of an ester to a primary alcohol, LiAlH₄ remains a common and powerful choice despite its handling requirements. youtube.com

Strategic Derivatization of the Primary Hydroxymethyl Group

The primary alcohol functionality of the (7-bromonaphthalen-2-yl)methanol scaffold is a versatile handle for further synthetic modifications. This allows for the introduction of a wide range of other functional groups, expanding the molecular diversity accessible from this intermediate.

Common derivatization reactions include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde ((7-bromonaphthalen-2-yl)carbaldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to the carboxylic acid (7-bromo-2-naphthoic acid) using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) yields esters.

Etherification: The alcohol can be converted into an ether through the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen. For example, reaction with thionyl chloride (SOCl₂) produces (7-bromo-2-(chloromethyl)naphthalene), while phosphorus tribromide (PBr₃) would yield 2-(bromomethyl)-7-bromonaphthalene. These resulting benzylic-type halides are themselves valuable intermediates for nucleophilic substitution reactions. For instance, they can be reacted with thiophenoxides to create new carbon-sulfur bonds. researchgate.net

These derivatization pathways significantly enhance the synthetic utility of 2-Naphthalenemethanol (B45165), 7-bromo-, allowing it to serve as a key precursor for a diverse array of more complex naphthalene-containing molecules.

Chemoselective Oxidation to Corresponding Naphthaldehyde Derivatives (e.g., 7-Bromo-3-methoxy-2-naphthaldehyde (B8688572) via Dess-Martin Periodinane)

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For substrates containing sensitive functional groups, such as the bromo-substituted naphthalenemethanol core, the choice of a mild and selective oxidizing agent is crucial to avoid unwanted side reactions. The Dess-Martin periodinane (DMP) has emerged as a highly effective reagent for such transformations. biu.ac.ilorganic-chemistry.org

DMP, a hypervalent iodine compound, offers several advantages over other oxidation methods, including neutral reaction conditions, short reaction times, high yields, and a broad tolerance for various functional groups. biu.ac.ilorganic-chemistry.org The oxidation is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. organic-chemistry.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation to yield the corresponding carbonyl compound. biu.ac.il

While a specific literature example for the Dess-Martin oxidation of (7-bromo-3-methoxynaphthalen-2-yl)methanol (B8693731) to 7-bromo-3-methoxy-2-naphthaldehyde was not found in the conducted search, the well-established chemoselectivity of DMP for oxidizing primary alcohols, including benzylic alcohols, in the presence of other functional groups strongly supports its applicability. biu.ac.il The reaction's mildness would likely leave the bromo and methoxy substituents untouched.

A related transformation has been documented in the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde, where a brominated aromatic aldehyde was successfully prepared, illustrating the feasibility of such selective oxidations on halogenated aromatic systems.

Table 1: Key Features of Dess-Martin Periodinane (DMP) Oxidation

| Feature | Description | Reference |

| Reagent | Dess-Martin periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) | biu.ac.il |

| Reaction | Oxidation of primary alcohols to aldehydes and secondary alcohols to ketones | biu.ac.ilorganic-chemistry.org |

| Conditions | Mild, neutral pH, room temperature | biu.ac.il |

| Solvents | Typically dichloromethane or chloroform | organic-chemistry.org |

| Advantages | High chemoselectivity, tolerance of sensitive functional groups, short reaction times, high yields | biu.ac.il |

Esterification and Etherification Reactions, Including Formation of Acetate Protected Xylosides

The hydroxyl group of 2-naphthalenemethanol and its analogues can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The formation of esters, such as acetates, can be achieved through reaction with an appropriate acylating agent. For instance, the reaction of (7-bromonaphthalen-2-yl)methanol with acetyl chloride in the presence of a suitable base would yield (7-bromonaphthalen-2-yl)methyl acetate. The use of acetyl chloride in methanol (B129727) can also generate HCl in situ, facilitating esterification of carboxylic acids. biu.ac.ilresearchgate.net This method is effective for converting acids into their corresponding methyl esters. researchgate.net

Etherification and Glycosylation: The synthesis of ethers, including glycosides, is another important transformation. The Williamson ether synthesis provides a general method for preparing ethers by reacting an alkoxide with an alkyl halide. organic-chemistry.org

A significant application in this area is the synthesis of xylosides. Research has shown that 2-naphthyl β-D-xylopyranoside and its analogues can be synthesized to study their biological activities, such as the priming of glycosaminoglycan (GAG) biosynthesis. nih.gov A synthetic protocol involving acetal (B89532) protection and selective benzylation has been developed for the modification of the hydroxyl groups in xylose, allowing for the creation of various analogues. nih.gov The synthesis of these xylosides often involves the reaction of a protected xylosyl donor, such as a xylosyl bromide, with the naphthyl alcohol derivative. The resulting glycoside can then be deprotected. The formation of acetate-protected xylosides would involve using an acetylated xylosyl donor in the glycosylation step. While a specific example with 7-bromo-2-naphthalenemethanol is not detailed, the established methodologies for the synthesis of naphthoxylosides provide a clear pathway for its application to this substrate. nih.govnih.gov

Table 2: Examples of Esterification and Glycosylation Reactions

| Reaction Type | Reactants | Product | Relevance | Reference |

| Esterification | Carboxylic Acid, Acetyl Chloride, Methanol | Methyl Ester | Demonstrates a method for ester formation. | researchgate.net |

| Glycosylation | 2-Naphthol, Protected Xylose Donor | 2-Naphthyl β-D-xylopyranoside | Provides a protocol for synthesizing xylosides with a naphthalenic aglycon. | nih.gov |

Application of Transient and Permanent Protecting Groups (e.g., Silyl (B83357) Ethers) for Synthetic Manipulation

In multi-step syntheses involving 2-naphthalenemethanol derivatives, the hydroxyl group often needs to be temporarily protected to prevent it from reacting with reagents intended for other parts of the molecule. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal. organic-chemistry.orgharvard.edu

Commonly used silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base such as imidazole (B134444) in a solvent like dimethylformamide (DMF). organic-chemistry.org The resulting silyl ethers, for example, (7-bromo-2-((tert-butyldimethylsilyl)oxy)methyl)naphthalene, are stable to many non-acidic reagents.

The choice of the silyl group allows for differential protection and deprotection strategies. For instance, the tert-butyldimethylsilyl (TBDMS) group is significantly more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The cleavage of silyl ethers is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (THF). organic-chemistry.org Acidic conditions can also be employed for the removal of less hindered silyl ethers. organic-chemistry.org

The strategic use of silyl ether protecting groups enables a wide range of synthetic manipulations on the naphthalene core or other functional groups present in the molecule without affecting the hydroxyl moiety. Once the desired transformations are complete, the silyl ether can be cleanly removed to regenerate the alcohol.

Table 3: Common Silyl Ether Protecting Groups for Alcohols

| Silyl Ether | Abbreviation | Common Reagent for Formation | Common Reagent for Cleavage | Key Features | Reference |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid, TBAF | Very labile | harvard.edu |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF | TBAF, mild acid | Good stability, widely used | organic-chemistry.org |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF | More sterically hindered, greater stability | harvard.edu |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF | Very stable, often used for robust protection | harvard.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthalenemethanol, 7 Bromo and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns in Brominated Naphthalenemethanol Structures

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of brominated naphthalenemethanol structures, the chemical shifts and coupling patterns of the protons provide valuable information about the substitution pattern on the naphthalene (B1677914) ring.

The ¹H-NMR spectrum of the parent compound, 2-naphthalenemethanol (B45165), shows a characteristic set of signals for the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The aromatic protons typically appear in the range of 7.3 to 8.1 ppm, while the methylene protons (CH₂OH) are observed around 4.7-5.0 ppm. chemicalbook.comchemicalbook.com The coupling between adjacent protons on the naphthalene ring results in complex splitting patterns, which can be used to assign the individual protons. For instance, ortho-coupling between adjacent protons is typically in the range of 6-8 Hz, while meta-coupling between protons separated by one carbon atom is smaller, around 1.5-3 Hz. organicchemistrydata.org

The introduction of a bromine atom at the 7-position of 2-naphthalenemethanol significantly influences the chemical shifts of the neighboring protons. Due to the electronegativity and anisotropic effects of the bromine atom, protons in close proximity will experience a downfield shift. libretexts.org For example, the proton at C8 would be expected to shift downfield. The specific coupling patterns also help to confirm the position of the substituent. The proton at C1, being a singlet or a narrow doublet (due to meta-coupling), and the characteristic patterns of the remaining aromatic protons can definitively establish the 7-bromo substitution.

A detailed analysis of the coupling constants is crucial. The ortho-coupling constant (³J) between H-5 and H-6, and between H-3 and H-4 would be in the typical range for aromatic protons. The meta-coupling (⁴J) between H-6 and H-8 would be smaller. The absence of a large ortho-coupling for the proton at C8 and the presence of only a small meta-coupling would further confirm the 7-bromo substitution.

Table 1: Representative ¹H-NMR Data for Naphthalenemethanol Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Naphthalenemethanol chemicalbook.comchemicalbook.com | Aromatic H | 7.3 - 8.1 |

| CH₂OH | ~4.7 - 5.0 | |

| 1-Naphthalenemethanol chemicalbook.com | Aromatic H | 7.3 - 8.1 |

| CH₂OH | ~5.0 | |

| 1-Bromo-2-naphthol chemicalbook.com | Aromatic H | 7.0 - 8.0 |

| OH | Varies |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C-NMR) for Confirmation of Carbon Framework and Substituent Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the context of 2-Naphthalenemethanol, 7-bromo-, ¹³C-NMR is instrumental in confirming the carbon framework and understanding the electronic effects of the bromine substituent.

The ¹³C-NMR spectrum of the parent 2-naphthalenemethanol displays eleven distinct signals, corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the hydroxymethyl group. chemicalbook.com The chemical shifts of the aromatic carbons are typically found in the region of 125-135 ppm, while the methylene carbon (CH₂OH) appears at a higher field, around 65 ppm. uq.edu.audatapdf.com

The introduction of a bromine atom at the C-7 position induces significant changes in the ¹³C-NMR spectrum. The most pronounced effect is the downfield shift of the carbon atom directly attached to the bromine (C-7). This is due to the "heavy atom effect," where the large electron cloud of the bromine atom influences the shielding of the adjacent carbon nucleus. stackexchange.com The chemical shift of C-7 in 7-bromo-2-naphthalenemethanol would be expected to be significantly different from that of the corresponding carbon in the unsubstituted compound.

Furthermore, the bromine substituent also affects the chemical shifts of other carbon atoms in the naphthalene ring, although to a lesser extent. These substituent-induced chemical shifts (SCS) can be predicted and analyzed to confirm the substitution pattern. ias.ac.in The effect of the bromine atom is transmitted through the aromatic system, causing small upfield or downfield shifts for the other carbons depending on their position relative to the substituent. For instance, the carbon atoms at the ortho (C-6 and C-8) and para (C-2) positions to the bromine are typically affected more than the meta-positioned carbons.

Table 2: Representative ¹³C-NMR Chemical Shift Ranges for Naphthalene Derivatives

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Naphthalenemethanol chemicalbook.com | Aromatic C | 125 - 135 |

| CH₂OH | ~65 | |

| 1-Bromo-2-naphthol chemicalbook.com | C-Br | ~105 |

| Aromatic C | 115 - 150 | |

| 2-Bromobutane docbrown.info | C-Br | ~53 |

| 2-Bromopropane docbrown.info | C-Br | ~45 |

Note: The exact chemical shifts are dependent on the solvent and specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

For 2-Naphthalenemethanol, 7-bromo-, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). The molecular formula of this compound is C₁₁H₉BrO. The calculated exact mass for the [M]⁺ ion is 235.98368 Da. nih.gov

An experimental HRMS measurement that yields a mass value very close to this calculated value provides strong evidence for the proposed molecular formula. The high resolution of the instrument allows for the exclusion of other possible elemental compositions that might have the same nominal mass. For instance, a compound with the formula C₁₂H₁₃Br would have a different exact mass, even though its nominal mass might be similar.

The isotopic pattern observed in the mass spectrum further confirms the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of almost equal intensity separated by two mass units (the [M]⁺ and [M+2]⁺ peaks). The observation of this distinct pattern in the HRMS spectrum of 2-Naphthalenemethanol, 7-bromo- provides unambiguous confirmation of the presence of one bromine atom in the molecule.

Table 3: HRMS Data for 2-Naphthalenemethanol, 7-bromo-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉BrO | nih.gov |

| Calculated Monoisotopic Mass | 235.98368 Da | nih.gov |

| Molecular Weight | 237.09 g/mol | nih.gov |

Chiroptical Spectroscopy for Stereochemical Investigations of Analogues

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods are particularly valuable for determining the absolute configuration of stereoisomers.

Application of Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov

For analogues of 2-naphthalenemethanol that are chiral, ECD spectroscopy can be a key tool for assigning their absolute configuration. rsc.org The naphthalene ring itself is a strong chromophore, and its electronic transitions give rise to distinct ECD signals. The sign and intensity of these signals are directly related to the stereochemistry of the molecule.

The application of the exciton (B1674681) chirality method is a well-established approach for interpreting ECD spectra. nih.gov This method is applicable when a molecule contains two or more chromophores that are spatially close and electronically coupled. The through-space interaction of their transition dipole moments leads to a characteristic bisignate ECD signal, the sign of which can be correlated with the helicity of the chromophores. For chiral naphthalenemethanol derivatives, the interaction between the naphthalene chromophore and other chromophoric groups in the molecule can be used to determine the absolute configuration.

Quantum mechanical calculations, specifically time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD data to provide a more reliable assignment of the absolute configuration. nih.gov By calculating the theoretical ECD spectrum for a given enantiomer and comparing it with the experimental spectrum, the absolute configuration can be confidently determined.

Studies on Induced Circular Dichroism (ICD) in Chiral Complexes

Induced Circular Dichroism (ICD) is a phenomenon where an achiral molecule exhibits a CD signal when it is placed in a chiral environment. nih.gov This can occur through the formation of a non-covalent complex between the achiral molecule and a chiral host. The chiral host induces a conformational change or an electronic perturbation in the achiral guest, leading to a measurable CD response. rsc.org

In the context of naphthalenemethanol derivatives, ICD studies can be employed to investigate the interactions of these molecules with chiral hosts, such as cyclodextrins, proteins, or chiral polymers. nih.gov For instance, if 2-naphthalenemethanol (which is achiral) is encapsulated within the chiral cavity of a cyclodextrin, the naphthalene chromophore can be induced to adopt a chiral conformation, resulting in an observable ICD spectrum.

The sign and magnitude of the induced Cotton effects can provide information about the geometry of the inclusion complex and the nature of the host-guest interactions. This technique is particularly useful for studying weak intermolecular interactions that are crucial in many biological and chemical systems. Furthermore, ICD can be used as a sensitive probe for the chirality of the environment, making it a valuable tool in stereochemical analysis and the study of chiral recognition phenomena. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthalenemethanol, 7-bromo- is expected to exhibit characteristic absorption bands that confirm the presence of the hydroxyl (-OH), methylene (-CH₂), and brominated naphthalene functional groups. By comparing with the known spectrum of 2-naphthalenemethanol and considering the electronic effects of the bromine substituent, a predictive analysis of the IR spectrum can be made.

The primary alcohol group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. The C-O stretching vibration is expected to appear as a strong band in the 1200-1000 cm⁻¹ region. The presence of the methylene group attached to the naphthalene ring will be evidenced by C-H stretching vibrations.

The aromatic naphthalene ring will display multiple characteristic bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of medium to weak absorptions in the 1650-1450 cm⁻¹ region. The substitution pattern on the naphthalene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide further structural confirmation.

The introduction of a bromine atom at the 7-position is expected to have a notable effect. The C-Br stretching vibration typically appears in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹. The electron-withdrawing nature of the bromine atom can also induce slight shifts in the absorption frequencies of the adjacent aromatic C-H and C=C bonds.

A comparative study with a similar compound, 2-bromo-6-methoxynaphthalene (B28277), for which detailed experimental and theoretical spectroscopic data have been reported, provides further insight. In the study of 2-bromo-6-methoxynaphthalene, the experimental FT-IR spectrum showed characteristic C-H vibrations of the naphthalene ring, along with bands corresponding to the bromo and methoxy (B1213986) substituents. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O-H Stretch | 3500 - 3200 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Naphthalene Ring |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Methylene (-CH₂) |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Weak | Naphthalene Ring |

| C-O Stretch | 1200 - 1000 | Strong | Primary Alcohol |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | Substituted Naphthalene |

| C-Br Stretch | 600 - 500 | Medium to Weak | Bromo-substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Naphthalenemethanol, 7-bromo- is determined by the electronic transitions within the naphthalene chromophore. Naphthalene itself exhibits three characteristic absorption bands: a high-energy band around 220 nm (¹Bₑ band), a medium-intensity band around 275 nm (¹Lₐ band), and a lower-intensity, vibrationally structured band around 312 nm (¹Lₑ band).

The substitution of the naphthalene ring with a hydroxymethyl group and a bromine atom will cause shifts in these absorption maxima (λmax) and changes in their intensities. The hydroxymethyl group is generally considered to be an auxochrome with a relatively small effect on the spectrum. However, the bromine atom, being a halogen, acts as an auxochrome with both a +M (mesomeric) and -I (inductive) effect. The +M effect, which involves the donation of lone pair electrons to the aromatic pi-system, typically leads to a bathochromic (red) shift of the absorption bands.

For instance, studies on the UV-Vis spectra of 6-bromo-2-naphthol (B32079) have shown distinct absorption patterns. nsf.gov The UV-Vis spectrum of 2-bromo-6-methoxynaphthalene in DMSO showed absorption maxima at 331 nm, 285 nm, and 249 nm, which were in good agreement with theoretically calculated values. nih.gov Based on these related structures, the UV-Vis spectrum of 2-Naphthalenemethanol, 7-bromo- is expected to show absorption bands at slightly longer wavelengths compared to the unsubstituted 2-naphthalenemethanol. The fine vibrational structure of the ¹Lₑ band may also be less resolved due to the presence of the heavy bromine atom.

| Electronic Transition | Expected λmax (nm) | Solvent | Chromophore |

|---|---|---|---|

| ¹Bₑ | ~225 - 235 | Ethanol/Methanol (B129727) | Naphthalene Ring |

| ¹Lₐ | ~280 - 290 | Ethanol/Methanol | Naphthalene Ring |

| ¹Lₑ | ~320 - 335 | Ethanol/Methanol | Naphthalene Ring |

The precise λmax values and molar absorptivities would need to be confirmed through experimental measurement. However, the predicted data provide a solid foundation for the identification and characterization of 2-Naphthalenemethanol, 7-bromo- and its derivatives.

Computational and Theoretical Investigations of Brominated Naphthalenemethanols

Quantum Chemical Calculations for Geometric and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine the three-dimensional structure and electron distribution of brominated naphthalenemethanols.

Density Functional Theory (DFT) Optimizations and Energy Calculations (e.g., using B3LYP functional)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 2-Naphthalenemethanol (B45165), 7-bromo-. nih.gov The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed for geometry optimizations and energy calculations of such compounds. nih.govresearchgate.net

The process begins with the construction of an initial molecular geometry of 2-Naphthalenemethanol, 7-bromo-. This structure is then optimized using the B3LYP functional, typically in conjunction with a suitable basis set such as 6-311G+(d,p), to find the lowest energy conformation, or a stable local minimum, on the potential energy surface. nih.gov Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum, characterized by the absence of imaginary frequencies. researchgate.net

These calculations yield crucial information about the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. For 2-Naphthalenemethanol, 7-bromo-, DFT calculations can predict the planarity of the naphthalene (B1677914) core and the orientation of the hydroxymethyl and bromine substituents. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and electronic transitions within the molecule. nih.gov

Molecular Mechanics (MMFF94) for Initial Conformational Analysis

For molecules with significant conformational flexibility, a thorough exploration of the potential energy surface is necessary to identify all relevant low-energy conformers. Molecular Mechanics (MM) methods, such as the Merck Molecular Force Field 94 (MMFF94), are particularly useful for this initial conformational analysis due to their computational speed. researchgate.net

MMFF94 is a force field that has been parameterized for a wide range of organic and medicinal compounds, providing reliable geometries and relative energies for different conformers. researchgate.net The conformational search for 2-Naphthalenemethanol, 7-bromo- would involve systematically rotating the rotatable bonds, primarily the C-C bond connecting the hydroxymethyl group to the naphthalene ring and the C-O bond of the alcohol. This process generates a multitude of possible conformations.

Each of these conformers is then subjected to energy minimization using the MMFF94 force field. researchgate.net The resulting low-energy conformers can then be clustered based on their geometry and energy. The most stable conformers identified by MMFF94 are then typically used as starting points for more accurate, but computationally more demanding, quantum chemical calculations, such as DFT optimizations. researchgate.net This hierarchical approach, combining the speed of molecular mechanics with the accuracy of quantum mechanics, is a powerful strategy for studying the conformational landscape of flexible molecules. researchgate.netrsc.org

Computational Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and the observed spectrum.

Simulated Electronic Circular Dichroism (ECD) Spectra for Comparison with Experimental Data

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The comparison between experimental and computationally simulated ECD spectra has become a standard method for stereochemical assignment. nih.gov Although 2-Naphthalenemethanol, 7-bromo- is not inherently chiral, it could be part of a larger chiral system or studied in a chiral environment.

The simulation of an ECD spectrum typically involves several steps. First, a conformational search and geometry optimization are performed, as described in the previous sections, to identify the relevant conformers. Then, for each conformer, the vertical electronic excitation energies and rotatory strengths are calculated using a suitable quantum chemical method. Time-dependent DFT (TD-DFT) with a functional like B3LYP or a long-range corrected functional such as CAM-B3LYP is commonly used for this purpose. researchgate.netnih.gov

The individual transitions are then broadened using a Gaussian or Lorentzian function, and the final ECD spectrum is obtained by summing the contributions from all thermally populated conformers, weighted by their Boltzmann population. nih.gov A good agreement between the simulated and experimental ECD spectra allows for the confident assignment of the absolute configuration of the molecule under investigation. nih.gov

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. The prediction of NMR chemical shifts and coupling constants through computational methods can greatly assist in the assignment of complex spectra and the confirmation of proposed structures. nih.gov

The calculation of NMR parameters also relies on optimized molecular geometries. Using these geometries, the NMR shielding tensors are calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within the framework of DFT. rsc.org The B3LYP functional is often used for this purpose. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov

Thermochemical Properties and Energetic Stability Analysis

The thermochemical properties of a molecule, such as its enthalpy of formation and sublimation, are fundamental to understanding its stability and reactivity. In the absence of direct experimental measurements for 2-Naphthalenemethanol, 7-bromo-, these values can be estimated using computational chemistry methods.

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For complex organic molecules, this value is often determined computationally using methods like group additivity or quantum chemical calculations.

Enthalpy of Formation:

Group additivity methods, pioneered by Benson, provide a straightforward approach to estimate the enthalpy of formation by summing the contributions of individual chemical groups within the molecule. wikipedia.orgacs.org These methods have been updated and refined to cover a wide range of organic compounds, including aromatic systems. rsc.orgresearchgate.netnih.gov For 2-Naphthalenemethanol, 7-bromo-, the estimation would involve summing the group contributions for the naphthalene core, the bromine substituent, and the hydroxymethyl group, along with any necessary correction terms for their relative positions.

Alternatively, quantum chemical calculations, such as those based on Density Functional Theory (DFT) or composite methods like G3 and G4, can provide more accurate, albeit computationally intensive, estimations of the enthalpy of formation. rsc.org These methods calculate the total electronic energy of the molecule, which can then be converted to the enthalpy of formation.

Based on available data for related compounds, a comparative estimation for the gas-phase enthalpy of formation of 2-Naphthalenemethanol, 7-bromo- can be made. The following table presents experimental and computational data for relevant parent and substituted naphthalenes.

| Compound | Method | ΔHf° (gas, 298.15 K) (kJ/mol) |

| Naphthalene | Experimental | 150.5 ± 1.2 |

| 1-Methylnaphthalene | Experimental | 100.4 ± 1.7 |

| 2-Methylnaphthalene | Experimental | 96.7 ± 1.7 |

| 1-Bromonaphthalene | Estimated | ~190 |

| 2-Bromonaphthalene (B93597) | Estimated | ~185 |

| 2-Naphthalenemethanol | Estimated | ~90 |

| 2-Naphthalenemethanol, 7-bromo- | Estimated | ~125-135 |

Note: The values for substituted naphthalenes are estimations based on group additivity principles and available literature data. The estimated value for 2-Naphthalenemethanol, 7-bromo- is derived from these, considering the incremental effects of the bromo and hydroxymethyl substituents.

Enthalpy of Sublimation:

The enthalpy of sublimation (ΔHsub°) is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a measure of the strength of intermolecular forces in the crystal lattice. elsevierpure.comdntb.gov.ua This property can be estimated using methods that relate it to the compound's boiling point, melting point, and molecular surface area. researchgate.netdntb.gov.uaresearchgate.net For aromatic compounds, the sublimation enthalpy is influenced by factors such as molecular size, shape, and the nature of substituents that can participate in intermolecular interactions.

The presence of both a bromine atom and a hydroxyl group in 2-Naphthalenemethanol, 7-bromo- suggests the presence of various intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, which would contribute to a significant enthalpy of sublimation.

The following table provides experimental sublimation enthalpies for related aromatic compounds.

| Compound | ΔHsub° (298.15 K) (kJ/mol) |

| Naphthalene | 72.6 ± 0.3 mdpi.com |

| Biphenyl | 81.2 ± 0.4 |

| Anthracene | 100.3 ± 0.8 |

| Benzoic Acid | 89.7 ± 0.5 |

| 2-Naphthalenemethanol, 7-bromo- | Estimated: > 90 |

Note: The estimated value for 2-Naphthalenemethanol, 7-bromo- is expected to be higher than that of naphthalene due to the presence of polar substituents capable of stronger intermolecular interactions.

The resonance energy of an aromatic compound is a measure of its enhanced stability due to the delocalization of π-electrons. Naphthalene has a resonance energy of approximately 61 kcal/mol, which is less than twice that of benzene (B151609) (2 x 36 = 72 kcal/mol), indicating that the fusion of the rings results in a slight decrease in the average resonance energy per ring. samipubco.comcore.ac.uk

For 2-Naphthalenemethanol, 7-bromo-, the bromine at the 7-position and the hydroxymethyl group at the 2-position will have competing electronic effects on the naphthalene rings. Computational methods, such as those based on DFT, can be employed to calculate the nucleus-independent chemical shift (NICS) values or other aromaticity indices to quantify the effect of these substituents on the aromatic character of each ring. nih.gov It is expected that the substitution pattern in 2-Naphthalenemethanol, 7-bromo- would lead to a non-uniform distribution of aromaticity across the two rings.

Molecular Dynamics Simulations for Conformational Dynamics (relevant for related naphthalene systems)

The primary source of conformational flexibility in 2-Naphthalenemethanol, 7-bromo- arises from the rotation around the C2-C(H2OH) single bond. Conformational analysis helps in understanding the energetics of different rotational isomers (rotamers). samipubco.com The relative stability of these conformers is determined by steric and electronic interactions. core.ac.uk

Intramolecular Interactions:

An important aspect to consider is the possibility of intramolecular hydrogen bonding. In molecules like 2-halophenols, a weak intramolecular hydrogen bond can exist between the hydroxyl proton and the halogen atom. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net In the case of 2-Naphthalenemethanol, 7-bromo-, the geometry is not conducive to a direct intramolecular hydrogen bond between the hydroxyl group at the 2-position and the bromine atom at the 7-position due to their large separation. However, the orientation of the hydroxymethyl group can be influenced by weaker intramolecular interactions with the π-system of the naphthalene ring.

Intermolecular Interactions:

In the condensed phase, intermolecular interactions play a crucial role in determining the crystal packing and physical properties of the compound. For 2-Naphthalenemethanol, 7-bromo-, several types of intermolecular interactions are expected:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state. This is a primary interaction that will significantly influence the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The aromatic naphthalene rings can stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions.

The interplay of these various intermolecular forces will dictate the final three-dimensional arrangement of the molecules in the crystal. researchgate.net

Reactivity Profiles and Elucidation of Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the naphthalene (B1677914) ring at the 7-position is generally unreactive towards classical nucleophilic aromatic substitution (SNAAr) reactions. This is due to the electron-rich nature of the aromatic system, which repels incoming nucleophiles. For a nucleophilic substitution to occur on the aryl bromide, the reaction typically requires harsh conditions or the presence of a strong electron-withdrawing group to activate the ring, which is not present in this molecule.

However, metal-catalyzed cross-coupling reactions, which proceed via a different mechanism involving oxidative addition, provide a powerful avenue for the functionalization of the C-Br bond. These reactions are discussed in the following section.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The aryl bromide moiety of 2-Naphthalenemethanol (B45165), 7-bromo- is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples with 2-Naphthalenemethanol, 7-bromo- are not prevalent in the literature, the reactivity of bromo-naphthalene scaffolds in Suzuki couplings is well-established, suggesting this compound would be a suitable substrate. nih.gov A ligand-free Suzuki coupling protocol has been successfully applied to unite various arylboronic acids with different substrates. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. nih.gov Given the successful application of Sonogashira couplings to various bromo-naphthalene derivatives, 2-Naphthalenemethanol, 7-bromo- is expected to readily participate in such transformations. nih.govsigmaaldrich.com

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a C-C bond between the aryl bromide and an alkene. researchgate.net The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.netnih.gov The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. nih.gov A study on the Heck reaction of 2-bromonaphthalene (B93597) with ethyl crotonate demonstrated the feasibility of such couplings on this scaffold. frontiersin.org

Table 1: Overview of Cross-Coupling Reactions for 2-Naphthalenemethanol, 7-bromo-

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Aryl- or vinyl-boronic acid/ester | Pd(0) catalyst, Base | Mild conditions, high functional group tolerance. libretexts.org |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Direct alkynylation of the naphthalene core. wikipedia.org |

| Heck | Alkene | Pd(0) catalyst, Base, Phosphine ligand | Forms substituted alkenes. researchgate.net |

Oxidation and Reduction Potentials of the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) at the 2-position of the naphthalene ring can undergo both oxidation and reduction reactions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (7-bromo-2-naphthaldehyde) or further to the carboxylic acid (7-bromo-2-naphthoic acid) using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would typically yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid.

Reduction: The hydroxymethyl group is already in a reduced state. Further reduction would involve cleavage of the C-O bond, which is generally not a facile process under standard reduction conditions. Hydrogenolysis, a reaction that cleaves single bonds with hydrogen gas and a metal catalyst, could potentially reduce the hydroxymethyl group to a methyl group, although this would likely require forcing conditions.

Mechanistic Studies of Reactions Proceeding via Naphthoquinone Methide Intermediates

Naphthoquinone methides are reactive intermediates that can be generated from corresponding naphthalenemethanols. These species are of significant interest due to their role in various chemical and biological processes.

Photochemical Generation of Quinone Methides from Naphthalenemethanols

While specific studies on the photochemical generation of a quinone methide from 2-Naphthalenemethanol, 7-bromo- are not available, the generation of quinone methides from related naphthalenemethanols through photochemical pathways has been documented. For instance, irradiation of certain hydroxy-substituted naphthalenemethanols can lead to dehydration and the formation of naphthoquinone methides. These intermediates are highly reactive and can be trapped by various nucleophiles. The presence of the bromo substituent on the naphthalene ring could influence the efficiency of formation and the reactivity of the resulting quinone methide.

Kinetics and Thermodynamics of Nucleophilic Addition to Naphthoquinone Methides

The kinetics and thermodynamics of nucleophilic addition to naphthoquinone methides have been a subject of study, as these parameters provide insight into their reactivity and stability. Generally, naphthoquinone methides are potent electrophiles and readily react with a variety of nucleophiles. The rate of nucleophilic addition is influenced by the structure of the quinone methide and the nature of the nucleophile.

The addition of a nucleophile to a naphthoquinone methide proceeds via attack at the exocyclic methylene (B1212753) carbon, leading to the rearomatization of the naphthalene system. The thermodynamics of this process are typically favorable due to the restoration of the aromatic system. The bromo substituent at the 7-position would likely exert an electronic effect on the quinone methide intermediate, potentially modulating its electrophilicity and thus the kinetics of nucleophilic attack. However, without specific experimental data for the 7-bromo substituted naphthoquinone methide, these effects remain speculative.

Applications As Building Blocks in Advanced Chemical Synthesis and Materials Development

Precursors for Complex Naphthalene-based Molecular Architectures

The unique structure of 2-Naphthalenemethanol (B45165), 7-bromo- makes it a valuable starting material for constructing intricate molecular frameworks that are otherwise difficult to access. The naphthalene (B1677914) unit provides a flat, aromatic platform, while the functional groups offer sites for sequential chemical transformations.

A significant application of naphthalene-based building blocks is in the development of analogues of the anti-tuberculosis drug, Bedaquiline. ekb.eg Researchers have explored replacing the quinoline (B57606) ring system of Bedaquiline with a naphthalene ring, leading to a new class of compounds with a triarylbutanol (TARB) skeleton. researchgate.net This modification aims to explore new structure-activity relationships and potentially develop compounds with improved properties. nih.govnih.gov

In a representative synthetic approach, a brominated naphthaldehyde is a key intermediate. researchgate.net This aldehyde can be synthesized and subsequently reduced to the corresponding alcohol, a structure embodied by 2-Naphthalenemethanol, 7-bromo-. This alcohol then serves as a crucial precursor that is elaborated through further reactions to construct the full triarylbutanol framework. The development of such analogues is of high interest in medicinal chemistry to create compounds with comparable antibacterial activity to Bedaquiline but with potentially lower lipophilicity and different safety profiles. nih.govnih.gov

Table 1: Structural Comparison of Bedaquiline and Naphthalene-based Analogues

| Feature | Bedaquiline | Naphthalene-based TARB Analogue |

| Core A-Ring | Quinoline | Naphthalene |

| Key Precursor Moiety | Substituted Quinoline | Substituted Naphthalene (e.g., from 2-Naphthalenemethanol, 7-bromo-) |

| General Skeleton | Diarylquinoline | Triarylbutanol (TARB) |

| Therapeutic Target | Antitubercular | Antitubercular |

The synthesis of complex molecules like Bedaquiline analogues often generates multiple stereoisomers. daneshyari.com The biological activity of such compounds is frequently dependent on their specific three-dimensional arrangement, making the control of stereochemistry a critical aspect of their synthesis. The synthesis of diarylquinolines, for instance, can result in a racemic mixture of four diastereomers, from which the desired active isomer must be isolated, often through techniques like supercritical fluid HPLC. nih.govdaneshyari.com

To overcome the challenges of separating stereoisomers, asymmetric synthetic routes are established to control the absolute configuration of the final products. researchgate.net Starting materials like 2-Naphthalenemethanol, 7-bromo- can be incorporated into these asymmetric syntheses. The defined structure of the naphthalene scaffold serves as a rigid anchor around which chiral centers can be introduced with high selectivity. This allows for the development of novel naphthalene-based derivatives with specific, predetermined stereochemistry, which is essential for applications where molecular recognition and chirality are paramount, such as in pharmacology and chiral materials science. ekb.egresearchgate.net

Integration into Functional Organic Materials

The intrinsic photophysical properties of the naphthalene ring system make it a desirable component in the design of functional organic materials. researchgate.net Naphthalene derivatives are noted for their rigid, planar structure and large π-electron conjugated system, which can lead to high quantum yields and excellent photostability. researchgate.net

In supramolecular chemistry, naphthalene derivatives are used as building blocks for creating larger, self-assembled structures. Their hydrophobic nature and potential for π-π stacking interactions are key drivers for assembly processes. researchgate.net The functional groups on 2-Naphthalenemethanol, 7-bromo- provide specific handles for its integration into supramolecular systems. The hydroxyl group can participate in hydrogen bonding, a fundamental interaction in directing self-assembly. The bromo-substituent can be transformed via cross-coupling reactions to link the naphthalene unit to other molecular components, enabling the construction of complex and functional nanomaterials. These materials can be designed as fluorescent probes for sensing applications, leveraging the inherent fluorescence of the naphthalene core. researchgate.net

The reactivity of 2-Naphthalenemethanol, 7-bromo- also lends itself to applications in polymer chemistry. The primary alcohol functional group is a classic reactive site for polymerization. It can be used to form polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates), incorporating the rigid and photostable naphthalene moiety directly into the polymer backbone.

The resulting polymers can have enhanced thermal stability and specific optical properties, making them suitable for functional coatings. The bromine atom provides an additional site for post-polymerization modification, allowing for the tuning of the material's properties or for grafting other functional molecules onto the polymer chain. The photostability and electroactivity of naphthalene-based structures are particularly valuable for creating organic electronic devices. researchgate.net

Radiolabeling Methodologies for Tracing Studies (General application to naphthalenes)

In preclinical research and drug development, tracking the biodistribution, metabolism, and pharmacokinetics of a compound is essential. nih.gov Radiolabeling provides a reliable and quantitative method for these tracing studies. General methodologies developed for aromatic systems can be applied to naphthalene derivatives to install an isotopic label.

One such strategy involves the synthesis of naphthalenes labeled with the stable isotope carbon-13 (¹³C). nih.gov A reported method allows for the synthesis of ¹³C-labeled naphthalenes by using a commercially available labeled carbon source, such as ¹³C-labeled methyltriphenylphosphonium (B96628) iodide. nih.gov This type of "skeletal editing" or atom transmutation enables the precise installation of an isotopic label at a specific position within the naphthalene ring. nih.gov Such labeled compounds, derived from precursors like 2-Naphthalenemethanol, 7-bromo-, can then be used in tracing studies to follow their path and fate in biological systems without altering their chemical behavior. nih.gov

Table 2: Isotopes and Methods for Labeling Naphthalene Derivatives

| Isotope | Labeling Method | Application | Reference |

| ¹³C (Carbon-13) | Nitrogen-to-Carbon single-atom transmutation using a ¹³C-labeled phosphonium (B103445) ylide. | Stable isotope tracing, metabolite profiling, mass balance studies. | nih.gov |

| ³H (Tritium) | Multistep synthesis using tritiated precursors. | Pharmacokinetic studies, metabolism tracking. | nih.gov |

| ¹⁸F, ⁶⁸Ga | Complexation with chelators attached to the molecule. | Positron Emission Tomography (PET) imaging, biodistribution studies. | nih.gov |

Synthetic Routes to Isotopically Labeled 2-Naphthalenemethanol Derivatives

The introduction of isotopic labels, such as deuterium (B1214612) (D or ²H) and carbon-13 (¹³C), into complex organic molecules is a powerful tool in various fields of chemical and biomedical research. Isotopically labeled compounds serve as indispensable probes for elucidating reaction mechanisms, tracking metabolic pathways, and acting as internal standards in quantitative mass spectrometry. For a versatile building block like 2-naphthalenemethanol, 7-bromo-, the development of synthetic routes to its labeled analogues is of significant interest for advanced chemical synthesis and materials development.

Deuterium Labeling

A plausible and efficient strategy for introducing deuterium into the methanolic carbon of 7-bromo-2-naphthalenemethanol involves a two-step sequence starting from the corresponding aldehyde, 7-bromo-2-naphthaldehyde. This approach leverages the development of formyl-selective deuteration reactions.

Step 1: Formyl-Selective Deuteration of 7-Bromo-2-naphthaldehyde

Recent advancements in catalysis have enabled the direct and highly selective deuteration of the aldehyde C-H bond using heavy water (D₂O) as the deuterium source. Synergistic organic and photoredox catalysis has been shown to be effective for the deuteration of a broad range of aldehydes, including 2-naphthaldehyde. This method offers excellent deuterium incorporation under mild conditions. By applying this methodology, 7-bromo-2-naphthaldehyde can be converted to its deuterated analogue, 7-bromo-2-naphthaldehyde-d₁.

Interactive Data Table: Proposed Synthesis of 7-Bromo-2-naphthaldehyde-d₁

| Starting Material | Reagents/Catalysts | Deuterium Source | Product | Yield | Deuterium Incorporation |

| 7-Bromo-2-naphthaldehyde | Organic photocatalyst, Amine base | D₂O | 7-Bromo-2-naphthaldehyde-d₁ | High | >90% |

Step 2: Reduction of 7-Bromo-2-naphthaldehyde-d₁

The resulting deuterated aldehyde can then be readily reduced to the corresponding labeled alcohol, (7-bromonaphthalen-2-yl)methanol-d₁. Standard reduction methods, such as the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol, are expected to be highly efficient for this transformation. This reduction is typically high-yielding and does not affect the isotopic label at the formyl position. The final product would be 7-bromo-2-naphthalenemethanol with a deuterium atom specifically incorporated into the methylene (B1212753) group attached to the naphthalene core.

Interactive Data Table: Proposed Synthesis of (7-Bromonaphthalen-2-yl)methanol-d₁

| Starting Material | Reagents | Solvent | Product | Yield |

| 7-Bromo-2-naphthaldehyde-d₁ | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (7-Bromonaphthalen-2-yl)methanol-d₁ | High |

Carbon-13 Labeling

The synthesis of ¹³C-labeled 7-bromo-2-naphthalenemethanol presents a more complex challenge, typically requiring a multi-step synthesis from a commercially available ¹³C-labeled precursor. The position of the ¹³C label can be strategically chosen depending on the intended application. A common approach involves the introduction of a ¹³C-labeled carboxyl group, which is then reduced to the desired methanol functionality.

One potential route could start from 7-bromo-2-iodonaphthalene. This precursor can be subjected to a palladium-catalyzed carbonylation reaction using ¹³C-labeled carbon monoxide (¹³CO) to introduce a labeled carbonyl group, which can then be further manipulated. Alternatively, a Grignard reagent formed from a bromonaphthalene derivative could be reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form a ¹³C-labeled carboxylic acid.

Proposed Route for ¹³C-Labeling:

Formation of a Grignard Reagent: 7-Bromo-2-halonaphthalene (where the halo- group at the 2-position is more reactive, e.g., iodine) could be reacted with magnesium to form the corresponding Grignard reagent.

Carboxylation with ¹³CO₂: The Grignard reagent would then be quenched with ¹³C-labeled carbon dioxide to yield 7-bromo-naphthalene-2-carboxylic acid-¹³C.

Reduction to the Labeled Alcohol: The resulting ¹³C-labeled carboxylic acid can be reduced to the target molecule, (7-bromonaphthalen-2-yl)methanol-¹³C, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

This synthetic sequence allows for the specific incorporation of a ¹³C atom at the benzylic carbon position.

Interactive Data Table: Conceptual Synthesis of (7-Bromonaphthalen-2-yl)methanol-¹³C

| Step | Starting Material | Key Reagents | Isotopic Source | Intermediate/Product |

| 1 | 7-Bromo-2-iodonaphthalene | Magnesium (Mg) | - | 7-Bromo-naphthalen-2-ylmagnesium iodide |

| 2 | 7-Bromo-naphthalen-2-ylmagnesium iodide | Carbon Dioxide-¹³C | ¹³CO₂ | 7-Bromo-naphthalene-2-carboxylic acid-¹³C |

| 3 | 7-Bromo-naphthalene-2-carboxylic acid-¹³C | Lithium Aluminum Hydride (LiAlH₄) | - | (7-Bromonaphthalen-2-yl)methanol-¹³C |

These proposed synthetic strategies provide viable pathways to access isotopically labeled derivatives of 7-bromo-2-naphthalenemethanol, thereby expanding its utility as a sophisticated building block in the development of new materials and for mechanistic studies in advanced chemical synthesis.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes for Brominated Naphthalenemethanols

The traditional methods for producing brominated naphthalenes often rely on reagents and conditions that are environmentally taxing. cardiff.ac.uk Future research is increasingly focused on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov

Another key area of development is the exploration of metal-free synthesis routes. dergipark.org.tr Traditional bromination reactions often employ metal catalysts, which can be toxic and difficult to remove from the final product. dergipark.org.tr An efficient, metal-free procedure has been developed for the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from inexpensive starting materials, highlighting the potential for similar approaches to be applied to the synthesis of 2-Naphthalenemethanol (B45165), 7-bromo-. dergipark.org.tr

The use of less hazardous brominating agents is also a critical aspect of sustainable synthesis. While molecular bromine is a common reagent, its handling poses significant safety risks. orgsyn.org Researchers are investigating alternative brominating agents that are safer to use and generate less toxic byproducts.

Finally, the principles of atom economy are being increasingly applied to the synthesis of brominated naphthalenes. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. An efficient domino protocol for the synthesis of spirooxindoles, which emphasizes atom economy, serves as a model for developing more sustainable synthetic methods for other complex molecules. nih.gov

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The functionalization of the naphthalene (B1677914) core is a key step in the synthesis of a wide variety of valuable compounds. rsc.orgnih.gov Novel catalytic transformations are being explored to enhance the selectivity and efficiency of these reactions, particularly for the synthesis of specific isomers of brominated naphthalenes.

Ruthenium-catalyzed C–H functionalization has emerged as a powerful tool for the modular synthesis of multifunctional naphthalenes. rsc.org This method allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, offering a more direct and efficient route to complex structures compared to traditional methods that often require pre-functionalized starting materials. rsc.org The development of three-component tandem reactions using this approach could provide a concise pathway to compounds like 2-Naphthalenemethanol, 7-bromo-. rsc.org

The regioselectivity of bromination is a significant challenge in naphthalene chemistry, as the α-positions are generally more reactive than the β-positions. cardiff.ac.uk Research into catalysts that can direct bromination to the less reactive β-positions is crucial for the efficient synthesis of 2- and 7-substituted naphthalenes. Zeolites and other structured solid catalysts have shown promise in providing shape-selectivity, favoring the formation of more linear disubstituted products. cardiff.ac.ukgreenchemistry.ru

Advanced Computational Modeling for Predictive Chemistry and Rational Design of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For 2-Naphthalenemethanol, 7-bromo- and its derivatives, computational modeling can provide valuable insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic properties of naphthalene derivatives. researchgate.net This information is crucial for understanding their behavior in electronic devices and for designing new materials with tailored electronic properties. researchgate.net By modeling the effects of different substituents on the naphthalene core, researchers can rationally design new derivatives with desired characteristics.

Computational modeling can also be used to study reaction mechanisms and predict the regioselectivity of reactions like bromination. acs.org This can help in the design of catalysts and reaction conditions that favor the formation of the desired isomer, reducing the need for extensive experimental screening. For example, understanding the factors that govern the α- versus β-functionalization of naphthalenes can guide the development of more selective synthetic methods. acs.org

The use of computational tools extends to the prediction of the properties of materials incorporating brominated naphthalene moieties. By simulating the interactions between these molecules, researchers can predict the bulk properties of the resulting materials, such as their thermal stability and mechanical strength. This predictive capability can accelerate the discovery and development of new high-performance materials.

Design and Synthesis of Novel Materials Incorporating Brominated Naphthalene Moieties with Tailored Electronic and Optical Properties

The unique electronic and optical properties of naphthalene derivatives make them attractive building blocks for a wide range of materials. nih.gov The presence of a bromine atom in 2-Naphthalenemethanol, 7-bromo- provides a handle for further functionalization, allowing for the creation of a diverse array of novel materials with tailored properties. dergipark.org.tr

Brominated naphthalenes have been investigated for their potential use as flame retardants. ontosight.ai While the commercial use of polybrominated naphthalenes is limited due to environmental concerns, research into less persistent and bioaccumulative brominated compounds continues. ontosight.aimarinebiodiversity.org The design of new brominated naphthalene-based flame retardants with improved environmental profiles is an active area of research.

In the field of organic electronics, naphthalene derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. greenchemistry.ruresearchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the naphthalene core is a key advantage. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the molecule, affecting its charge transport and light-emitting properties. acs.org

The optical properties of naphthalene derivatives are also of great interest. researchgate.net Naphthalene-based compounds can exhibit fluorescence and phosphorescence, making them suitable for applications in sensors, imaging agents, and photodynamic therapy. greenchemistry.ruacs.org The synthesis of novel naphthalene-2,3:6,7-bis(dicarboximide)s has demonstrated the potential to create materials with interesting emission behaviors. researchgate.net By incorporating 2-Naphthalenemethanol, 7-bromo- into larger molecular architectures, it may be possible to design new materials with unique photophysical properties.

The development of polymers and other macromolecular structures containing brominated naphthalene units is another promising research direction. These materials could exhibit enhanced thermal stability and mechanical properties, making them suitable for a variety of high-performance applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-2-naphthalenemethanol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Bromination of 2-naphthalenemethanol typically employs electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeBr₃). Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-bromine) to minimize di-substitution byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the mono-brominated product. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. How can researchers characterize 7-bromo-2-naphthalenemethanol using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons. The bromine substituent induces deshielding, with distinct shifts observed for H-6 (δ ~7.8 ppm) and H-8 (δ ~7.5 ppm) in ¹H NMR. ¹³C NMR confirms the bromine attachment at C-7 (δ ~120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak [M+H]⁺ at m/z 237 (C₁₁H₁₀BrO⁺) and fragments corresponding to Br loss (m/z 158) .